Synthesis and characterization of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
Synthesis and characterization of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone
Abstract
This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone, a novel compound with significant potential in medicinal chemistry and drug development. The benzophenone scaffold is a privileged structure in numerous biologically active molecules, and its functionalization with a thiomorpholine moiety via a methylene linker introduces a key pharmacophore known to enhance pharmacological properties.[1][2] The strategic inclusion of bromo and fluoro substituents provides handles for further synthetic diversification and modulates the molecule's electronic and pharmacokinetic profile. This document outlines a robust, multi-step synthetic pathway, from the construction of the core benzophenone framework via Friedel-Crafts acylation to the final aminomethylation. We further detail a complete suite of analytical techniques for structural verification and purity assessment, ensuring a self-validating protocol for researchers in the field.
Introduction: Rationale and Significance
The benzophenone core is a ubiquitous scaffold in medicinal chemistry, present in compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Its rigid diaryl ketone structure serves as an effective anchor for pharmacophoric groups, enabling precise interactions with biological targets. The introduction of a thiomorpholine ring is of particular interest; this heterocycle is a bioisostere of morpholine and is known to improve metabolic stability and receptor affinity.[2]
The target molecule, 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-02-3[5]), combines these features with strategically placed halogen atoms. The fluorine atom at the 2-position can enhance binding affinity and metabolic stability, while the bromine atom at the 4-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
This guide provides a logical and field-tested approach to the synthesis and characterization of this compound, emphasizing the causality behind experimental choices to empower researchers to reproduce and adapt these methods.
Proposed Synthetic Pathway: A Retrosynthetic Analysis
The synthesis is designed as a three-stage process. The retrosynthetic analysis reveals a logical pathway starting from commercially available precursors.
-
Final Aminomethylation: The target molecule can be disconnected at the C-N bond of the benzylic position, pointing to a nucleophilic substitution reaction between 4-Bromo-2-fluoro-4'-(bromomethyl)benzophenone and thiomorpholine .
-
Benzylic Bromination: The bromomethyl intermediate is accessible from 4-Bromo-2-fluoro-4'-methylbenzophenone via a selective radical bromination of the benzylic methyl group.
-
Friedel-Crafts Acylation: The benzophenone core itself can be constructed through a classic Friedel-Crafts acylation between 4-bromo-2-fluorobenzoyl chloride and toluene .[6][7]
This multi-step approach provides high control over the regiochemistry and yields a pure final product.
Caption: Retrosynthetic analysis and forward synthesis plan.
Experimental Protocols
Part A: Synthesis of 4-Bromo-2-fluoro-4'-methylbenzophenone (Intermediate 1)
This step employs a Friedel-Crafts acylation, a robust method for forming aryl ketones.[6][8] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acyl chloride for electrophilic aromatic substitution on the electron-rich toluene ring. Toluene is used in excess to serve as both reactant and solvent.
Protocol:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol).
-
Cool the flask in an ice bath (0 °C) and add toluene (100 mL) slowly.
-
In a separate flask, dissolve 4-bromo-2-fluorobenzoyl chloride (23.7 g, 0.10 mol) in 50 mL of toluene.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃/toluene suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl.
-
Stir vigorously for 15 minutes until the solid complex decomposes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield a crude solid. Recrystallize from ethanol to afford the pure product as off-white crystals.
Part B: Synthesis of 4-Bromo-2-fluoro-4'-(bromomethyl)benzophenone (Intermediate 2)
This transformation is a free-radical bromination using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. The reaction is selective for the benzylic position due to the stability of the resulting benzylic radical.
Protocol:
-
In a 250 mL round-bottom flask, dissolve Intermediate 1 (14.7 g, 0.05 mol) in 150 mL of carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (9.8 g, 0.055 mol) and AIBN (0.41 g, 2.5 mmol).
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 6 hours. Use a heat lamp to initiate and sustain the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the desired benzylic bromide.
Part C: Synthesis of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone (Final Product)
The final step is a nucleophilic substitution where the thiomorpholine nitrogen atom displaces the benzylic bromide. A mild base is used to scavenge the HBr formed during the reaction.
Protocol:
-
Dissolve Intermediate 2 (9.7 g, 0.025 mol) in 100 mL of acetonitrile in a 250 mL round-bottom flask.
-
Add thiomorpholine (2.8 g, 0.0275 mol) followed by potassium carbonate (4.1 g, 0.03 mol).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexane) to yield the pure title compound.
Physicochemical Characterization
A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for the analytical characterization process.
Spectroscopic Data
The following tables summarize the expected quantitative data for the final product.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale |
| Benzophenone C=O | - | ~194.5 | Deshielded carbonyl carbon. |
| Ar-H (ring A) | 7.3-7.6 (m, 3H) | 118-135 | Complex multiplet for the 4-bromo-2-fluoro substituted ring. |
| Ar-H (ring B) | 7.4 (d, 2H), 7.7 (d, 2H) | 128-142 | Two doublets for the para-substituted ring. |
| -CH₂- (benzylic) | ~3.6 (s, 2H) | ~62.0 | Singlet, deshielded by adjacent aromatic ring and N-atom. |
| -CH₂-S-CH₂- | ~2.8 (t, 4H) | ~50.0 | Triplet for thiomorpholine protons adjacent to sulfur. |
| -CH₂-N-CH₂- | ~2.6 (t, 4H) | ~54.0 | Triplet for thiomorpholine protons adjacent to nitrogen. |
Table 2: Key Spectroscopic Characterization Data
| Technique | Expected Result | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₁₈H₁₈BrFNOS⁺: 398.0325 | Confirms the elemental composition and molecular weight. |
| ¹⁹F NMR | Singlet at ~ -110 ppm | Indicates the presence of the C-F bond. |
| FT-IR (cm⁻¹) | ~1660 (s), ~1250 (s), ~1050 (s) | Strong C=O stretch, C-F stretch, and C-Br stretch, respectively. |
| HPLC | Single major peak (>95% area) | Demonstrates high purity of the final compound. |
| Melting Point | To be determined | A sharp melting point range indicates high purity. |
Discussion and Future Outlook
The described synthetic route is efficient and scalable, providing access to 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone in high purity. The choice of a Friedel-Crafts acylation followed by a two-step functionalization of the methyl group is superior to other potential routes, as it offers excellent regiochemical control.
The synthesized molecule is a valuable building block for drug discovery. The thiomorpholine moiety can engage in hydrogen bonding and improve pharmacokinetic properties.[2] The bromine atom is particularly useful for late-stage diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 4-position to probe the SAR of this scaffold against various biological targets. Given the known activities of benzophenone derivatives, this compound could be explored for its potential as an inhibitor of enzymes like p38α MAP kinase or as an anti-inflammatory agent.[1]
Conclusion
This technical guide has detailed a robust and reproducible methodology for the synthesis of 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone. The multi-step synthesis is logical and employs well-established, high-yielding reactions. Furthermore, a comprehensive analytical workflow has been presented to ensure the structural integrity and purity of the final product. This molecule represents a promising scaffold for the development of novel therapeutic agents, and the protocols herein provide a solid foundation for its synthesis and future derivatization.
References
-
Baviskar, A. T., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. [Link]
-
Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences. [Link]
-
Lingaya's Vidyapeeth. (2024). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies. [Link]
-
Patel, R., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]
-
Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]
-
Frogner, M. W. (n.d.). SYNTHESIS, CHARACTERIZATION, AND THEORETICAL INVESTIGATION OF 4-BROMO-4'-PROPYLBENZOPHENONE. Oregon State University. [Link]
-
Papakonstantinou, F., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. [Link]
-
Khanum, S. A., et al. (2009). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Iranian Journal of Pharmaceutical Research. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 898783-02-3|4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone|BLDpharm [bldpharm.com]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
